molecular formula C16H12ClN3OS B1436558 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol CAS No. 337923-15-6

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol

Cat. No. B1436558
M. Wt: 329.8 g/mol
InChI Key: IWNUQKTYIYGTEN-UHFFFAOYSA-N
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Description

“6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol” is a chemical compound . Its molecular formula is C22H15Cl2N3S2 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidinol group attached to a pyridinyl group and a chlorophenyl group through a sulfanyl methyl bridge . The molecular weight is approximately 456.411 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 456.411 Da . More detailed physical and chemical properties are not available in the sources I found .

Scientific Research Applications

Environmental Monitoring and Toxicity Studies

  • Pesticide Exposure and Urinary Biomarkers : Studies have consolidated urinary metabolite concentration measurements to identify trends, spatial and temporal patterns in exposure to pesticides like chlorpyrifos and permethrin, offering insights into the environmental monitoring of similar compounds (Egeghy et al., 2011).
  • Toxic Effects on Aquatic Life : Research has assessed the impact of organochlorine compounds on aquatic environments, indicating moderate to high toxicity of compounds like 2,4-dichlorophenol, which shares structural similarities with chlorophenyl derivatives (Krijgsheld & Gen, 1986).

Pharmaceutical Synthesis and Applications

  • Antiplatelet and Antithrombotic Drugs : Developments in the synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, highlight the importance of specific chemical scaffolds in medicinal chemistry, which may relate to the synthetic versatility of compounds like 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol (Saeed et al., 2017).
  • Novel Synthesis Methods : A review focused on the novel synthesis of omeprazole, an anti-ulcer drug, and its pharmaceutical impurities, emphasizes the importance of exploring new synthetic methodologies for pharmaceuticals, which could extend to compounds with complex structures such as 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol (Saini et al., 2019).

Advanced Material Applications

  • Optoelectronic Materials : Research into functionalized quinazolines and pyrimidines for optoelectronic materials underscores the potential of nitrogen-containing heterocycles in the development of luminescent and electroluminescent elements. This suggests potential applications for similarly structured compounds in creating novel optoelectronic materials (Lipunova et al., 2018).

properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-11-4-6-13(7-5-11)22-10-12-9-15(21)20-16(19-12)14-3-1-2-8-18-14/h1-9H,10H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNUQKTYIYGTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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